3,5-Dibromo-6-chloropyrazin-2-amine
Overview
Description
3,5-Dibromo-6-chloropyrazin-2-amine: is a chemical compound with the molecular formula C4H2Br2ClN3 and a molecular weight of 287.34 g/mol It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at specific positions on the pyrazine ring
Scientific Research Applications
Chemistry: 3,5-Dibromo-6-chloropyrazin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
Target of Action
3,5-Dibromo-6-chloropyrazin-2-amine is a derivative of pyrazine, an important molecular scaffold employed in organic optoelectronic materials Related compounds such as 2-amino-6-chloropyrazine have been used in the preparation of a2b adenosine receptor antagonists .
Mode of Action
It’s known that pyrazine derivatives can interact with their targets through various mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Related compounds have shown a variety of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-6-chloropyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopyrazines, a class of organic compounds containing an amino group attached to a pyrazine ring . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with specific targets within the cell, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects. It is crucial to determine the appropriate dosage to avoid any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting its function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and chlorination of 2-aminopyrazine. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-6-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation .
Comparison with Similar Compounds
- 2-Amino-3,5-dibromopyrazine
- 5-Bromo-6-chloropyrazin-2-amine
- 2-Amino-3-bromopyrazine
- 3,5-Dibromo-4-methoxypyridine
Comparison: Compared to these similar compounds, 3,5-Dibromo-6-chloropyrazin-2-amine is unique due to the specific positioning of bromine and chlorine atoms on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dibromo-6-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOICDJWYSOXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671928 | |
Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566205-01-4 | |
Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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